Omeprazole acid

Description

Properties

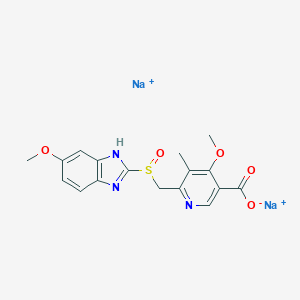

IUPAC Name |

disodium;4-methoxy-6-[(6-methoxy-1H-benzimidazol-2-yl)sulfinylmethyl]-5-methylpyridine-3-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H17N3O5S.2Na/c1-9-14(18-7-11(16(21)22)15(9)25-3)8-26(23)17-19-12-5-4-10(24-2)6-13(12)20-17;;/h4-7H,8H2,1-3H3,(H,19,20)(H,21,22);;/q;2*+1/p-1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VNRBLNMZIGPHOK-UHFFFAOYSA-M | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=CN=C1CS(=O)C2=NC3=C(N2)C=C(C=C3)OC)C(=O)[O-])OC.[Na+].[Na+] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H16N3Na2O5S+ | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

420.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

120003-84-1 | |

| Record name | Omeprazole acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0120003841 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 120003-84-1 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Alkaline Salt Formation from Omeprazole Free Base

The most common industrial method involves reacting omeprazole free base with sodium hydroxide or sodium alkoxide in a hydroalcoholic solvent. As detailed in US Patent 6,207,188, this process yields omeprazole sodium monohydrate (Form B), a thermodynamically stable polymorph.

Procedure :

-

Base Addition : Omeprazole free base (120 kg) is dissolved in isopropanol (927 L) under inert conditions.

-

Neutralization : Aqueous sodium hydroxide (3.7 mol equivalents) is added dropwise at 20–25°C, forming a clear solution.

-

Crystallization Initiation : Methanol (228 L) is introduced at 50°C, followed by seeding with Form B crystals.

-

Cooling and Isolation : The mixture is cooled to −8°C over 12 hours, filtered, and washed with cold isopropanol/methanol (3:1 v/v).

-

Drying : The precipitate is vacuum-dried at 65°C to constant weight, yielding 95% pure Form B.

Key Parameters :

Direct Synthesis via Thioether Oxidation

Chinese Patent CN103,204,841B outlines an alternative route starting from 2-chloromethyl-3,5-dimethyl-4-methoxypyridine hydrochloride and 2-mercapto-5-methoxy-1H-benzimidazole.

Procedure :

-

Thioether Formation :

-

Sulfoxide Formation :

-

Salt Formation :

-

Omeprazole free base is reacted with NaOH (1.1 eq) in ethanol, followed by lyophilization to obtain the disodium salt.

-

Advantages :

-

Catalyst Efficiency : Sodium iodide accelerates thioether coupling, reducing side products.

-

Oxidant Selectivity : Peracetic acid minimizes overoxidation to sulfone derivatives.

Comparative Analysis of Crystalline Forms

Polymorph Characterization

Omeprazole sodium exhibits two primary polymorphs:

| Property | Form A | Form B |

|---|---|---|

| Hydration State | 1–2 water molecules (hygroscopic) | 1 water molecule (non-hygroscopic) |

| XRD Peaks (Å) | 6.2, 5.4, 4.3 | 7.8, 5.6, 4.5 |

| Stability | Converts to Form B upon drying | Thermodynamically stable |

| IR Bands (cm⁻¹) | 3400 (broad O-H), 1580 (C=N) | 3250 (sharp O-H), 1600 (C=N) |

Data derived from X-ray diffraction (XRD), Fourier-transform infrared spectroscopy (FT-IR), and thermogravimetric analysis (TGA).

Industrial-Scale Optimization Strategies

Solvent Selection and Crystallization Kinetics

Isopropanol and methanol mixtures are preferred for Form B production due to:

-

Low Polarity : Reduces sodium ion solvation, promoting crystal lattice formation.

-

High Volatility : Facilitates rapid drying without degrading heat-sensitive sulfoxide groups.

Case Study :

A 4000 L reactor batch using isopropanol/methanol (4:1 v/v) achieved 97% yield with ≤0.1% impurity C (sulfone byproduct).

Impurity Control

Critical impurities include:

Chemical Reactions Analysis

Types of Reactions

Omeprazole Acid Disodium Salt undergoes various chemical reactions, including:

Oxidation: Conversion of the thioether group to a sulfoxide.

Reduction: Reduction of the sulfoxide group back to the thioether.

Substitution: Nucleophilic substitution reactions involving the pyridine ring.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid.

Reduction: Sodium borohydride or lithium aluminum hydride.

Substitution: Alkyl halides or acyl chlorides under basic conditions.

Major Products

Oxidation: Omeprazole sulfone.

Reduction: Omeprazole thioether.

Substitution: Various substituted derivatives of omeprazole.

Scientific Research Applications

Omeprazole Acid Disodium Salt has a wide range of scientific research applications:

Mechanism of Action

Omeprazole Acid Disodium Salt exerts its effects by inhibiting the H+/K+ ATPase enzyme system found at the secretory surface of gastric parietal cells. This enzyme system is responsible for the final step in the production of gastric acid. By binding covalently to cysteine residues on the alpha subunit of the H+/K+ ATPase pump, this compound Disodium Salt effectively inhibits gastric acid secretion .

Comparison with Similar Compounds

Omeprazole Sodium Monohydrate

Omeprazole Sodium Monohydrate (OSM) is another sodium salt form, with the formula C₁₇H₁₈N₃NaO₃S·H₂O and molecular weight 385.4 g/mol . Unlike OADS, it is a monohydrate and lacks the additional sulfonyl and carboxylate groups present in OADS.

Esomeprazole Magnesium

Esomeprazole, the (S)-isomer of omeprazole, is formulated as a magnesium salt (C₃₄H₃₆MgN₆O₆S₂ ) .

Omeprazole Magnesium

Omeprazole Magnesium (Prilosec) has the formula C₃₄H₃₆MgN₆O₆S₂ and is a dimeric complex.

Deuterated OADS (Omeprazole-d₃ Acid Disodium Salt)

The deuterated variant (C₁₇D₃H₁₂N₃Na₂O₅S , MW 422.38 g/mol ) is structurally identical to OADS but incorporates three deuterium atoms .

- Applications : Used as an internal standard in LC-MS/MS to quantify omeprazole in biological matrices, minimizing isotopic interference .

Structural and Functional Comparison Table

Research Findings and Analytical Considerations

- Stability : OADS and its salts degrade under acidic conditions, necessitating alkaline stabilizers in formulations . Esomeprazole salts show superior stability in vivo due to optimized isomerism .

- Analytical Methods : HPLC methods effectively separate OADS from impurities like Omeprazole N-Oxide and Related Compound 7 HCl, with detection limits <0.1% .

- Discrepancies in Molecular Weight : Some sources report OADS as 373.39 + 22.99 (sodium ions), likely due to inconsistent hydration state reporting . Modern literature standardizes it at 419.36 g/mol .

Biological Activity

Omeprazole Acid Disodium Salt, commonly known as omeprazole sodium, is a proton pump inhibitor (PPI) that plays a critical role in the management of acid-related gastrointestinal disorders. This compound is primarily utilized to suppress gastric acid secretion, thus alleviating conditions such as gastroesophageal reflux disease (GERD), peptic ulcers, and Zollinger-Ellison syndrome. This article explores the biological activity of omeprazole sodium, focusing on its pharmacokinetics, mechanism of action, clinical efficacy, and safety profile.

Pharmacokinetics

The pharmacokinetic properties of omeprazole sodium are essential for understanding its biological activity. Key parameters include:

| Parameter | Value |

|---|---|

| Molecular Weight | 367.40 g/mol |

| Bioavailability | 30-40% |

| Peak Plasma Concentration | 0.5-3.5 hours after administration |

| Volume of Distribution | ~0.3 L/kg |

| Protein Binding | ~95% |

| Half-life | 0.5-1 hour (healthy subjects) |

| Clearance | 500-600 mL/min (healthy subjects) |

Omeprazole is rapidly absorbed after oral administration, with peak plasma concentrations achieved within 30 to 120 minutes. The absolute bioavailability is approximately 30-40%, primarily due to extensive first-pass metabolism in the liver by cytochrome P450 enzymes, particularly CYP2C19 and CYP3A4 .

Omeprazole exerts its biological effects by irreversibly inhibiting the H+/K+-ATPase enzyme located in the gastric parietal cells. This inhibition blocks the final step of gastric acid production, leading to a significant reduction in gastric acidity. The active form of omeprazole forms a covalent bond with the proton pump, effectively inactivating it and preventing acid secretion for an extended duration .

Serum Gastrin Levels

Clinical studies indicate that long-term administration of omeprazole leads to increased serum gastrin levels due to feedback from reduced gastric acidity. This increase can result in enterochromaffin-like (ECL) cell hyperplasia and elevated levels of Chromogranin A (CgA), which may complicate diagnostic evaluations for neuroendocrine tumors .

Clinical Efficacy

Omeprazole sodium has demonstrated significant efficacy in treating various acid-related disorders. A systematic review highlighted its effectiveness in managing GERD and peptic ulcers, with notable improvements in symptom relief and healing rates compared to placebo and other PPIs .

Case Study Example:

A randomized controlled trial involving 200 patients with erosive esophagitis showed that patients treated with omeprazole experienced a higher rate of complete healing compared to those receiving alternative treatments .

Safety Profile

While omeprazole is generally well-tolerated, it can cause adverse effects in some individuals. Common side effects include headaches, gastrointestinal disturbances (nausea, diarrhea), and increased risk of infections due to altered gastric pH levels. Long-term use has been associated with potential risks such as kidney disease and bone fractures .

Adverse Events Summary:

In a clinical trial assessing the safety profile of omeprazole sodium, 30% of participants reported adverse events, most being mild or moderate. Notable events included gastrointestinal symptoms and transient metabolic changes .

Q & A

Q. What analytical techniques are recommended for characterizing Omeprazole Acid Disodium Salt?

Methodological Answer:

- Vibrational spectroscopy (Raman, IR) is critical for distinguishing crystalline forms and monitoring degradation products. For example, IR spectroscopy can detect sulfinyl group vibrations (a key functional group in omeprazole derivatives) to confirm structural integrity .

- X-ray diffraction (XRD) identifies polymorphic forms and crystallinity, which influence stability and dissolution rates .

- High-performance liquid chromatography (HPLC) paired with UV detection (as per European Pharmacopoeia guidelines) assesses purity by quantifying impurities like omeprazole sulphone or ufiprazole .

Q. How is the stability of this compound Disodium Salt influenced by environmental factors?

Methodological Answer: Stability studies should evaluate:

- pH sensitivity : Accelerated degradation tests in acidic/basic buffers (e.g., 0.1M HCl or NaOH) to simulate gastrointestinal conditions. Degradation products can be tracked via HPLC .

- Hygroscopicity : Dynamic vapor sorption (DVS) analysis quantifies moisture uptake, which may necessitate formulation with desiccants like magnesium oxide .

- Thermal stability : Thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC) determine decomposition temperatures and phase transitions .

Q. What pharmacopeial standards apply to purity testing of this compound Disodium Salt?

Methodological Answer: The European Pharmacopoeia (EP 6.0) specifies:

- Limit tests for related substances (e.g., omeprazole sulphone ≤ 0.1%) using gradient elution HPLC with a C18 column and phosphate buffer-acetonitrile mobile phase .

- Identification via comparison of UV spectra (λmax ~302 nm) and retention times against reference standards .

Advanced Research Questions

Q. How can experimental design address contradictions in solubility data for this compound Disodium Salt?

Methodological Answer:

- Solvent screening : Test solubility in biorelevant media (e.g., FaSSIF/FeSSIF) and organic solvents (e.g., DMSO, ethanol) using shake-flask or UV plate reader methods. Note pH-dependent solubility due to the compound’s weak base nature .

- Data reconciliation : Use DSC to detect amorphous content or polymorphic impurities that may skew solubility measurements. Cross-validate with spectroscopic data .

Q. What strategies mitigate interbatch variability during synthesis of this compound Disodium Salt?

Methodological Answer:

- Process Analytical Technology (PAT) : Implement in-line Raman spectroscopy to monitor sulfoxidation reactions in real time, ensuring consistent conversion to the sulfinyl form .

- Design of Experiments (DoE) : Optimize parameters (e.g., reaction temperature, molar ratios) using response surface methodology. For example, a central composite design can minimize byproduct formation .

Q. How can researchers resolve discrepancies in degradation pathway models under varying pH conditions?

Methodological Answer:

- Forced degradation studies : Expose the compound to acidic (pH 1-3), neutral (pH 7), and alkaline (pH 9-12) conditions at 40–60°C. Analyze degradation products via LC-MS/MS to identify pathways (e.g., sulfoxide → sulfone conversion in acidic media) .

- Kinetic modeling : Use Arrhenius plots to extrapolate shelf-life predictions from accelerated stability data .

Q. What methodological approaches enhance the bioavailability of this compound Disodium Salt in solid dosage forms?

Methodological Answer:

- Salt form optimization : Screen counterions (e.g., magnesium, sodium) to improve dissolution. Sodium salts often exhibit higher aqueous solubility than free bases .

- Co-processing with stabilizers : Incorporate alkaline additives (e.g., sodium bicarbonate) in tablet formulations to prevent acid-induced degradation .

Q. How can spectroscopic methods be validated for quantifying trace impurities in this compound Disodium Salt?

Methodological Answer:

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.